molecular formula C17H27F3N4O B10899577 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

Cat. No.: B10899577
M. Wt: 360.4 g/mol
InChI Key: GOKFYDFNDAVBLV-UHFFFAOYSA-N
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Description

2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE is a complex organic compound characterized by the presence of a trifluoromethyl group and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE typically involves multiple steps. One common method includes the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . The functionalization of the 5-position is achieved by lithiation followed by trapping with electrophiles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its stability and bioactivity.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)PROPANAMIDE is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Its stability and potential for various applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C17H27F3N4O

Molecular Weight

360.4 g/mol

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

InChI

InChI=1S/C17H27F3N4O/c1-10-7-13(17(18,19)20)22-24(10)11(2)14(25)21-12-8-15(3,4)23-16(5,6)9-12/h7,11-12,23H,8-9H2,1-6H3,(H,21,25)

InChI Key

GOKFYDFNDAVBLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC2CC(NC(C2)(C)C)(C)C)C(F)(F)F

Origin of Product

United States

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